6-Oxa-1-azaspiro[3.3]heptane
Overview
Description
6-Oxa-1-azaspiro[3.3]heptane is a heterocyclic compound with the molecular formula C5H9NO. It features a spirocyclic structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring.
Biochemical Analysis
Biochemical Properties
6-Oxa-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound has also been found to interact with DNA, leading to changes in gene expression. These interactions can result in the activation of transcription factors that regulate the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for detoxifying reactive oxygen species. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds with cellular components .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes involved in oxidative phosphorylation. Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.3]heptane typically involves cyclization reactions. One common method starts with tribromopentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form an N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scales. The process may include additional steps to improve yield and purity, such as the use of sulfonic acid salts instead of oxalate salts to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atom within the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized spiro compounds .
Scientific Research Applications
6-Oxa-1-azaspiro[3.3]heptane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
6-Oxa-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but with different positioning of the oxygen and nitrogen atoms.
1-Oxa-2,6-diazaspiro[3.3]heptane:
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIWQHRWPXARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716720 | |
Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046153-00-7 | |
Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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